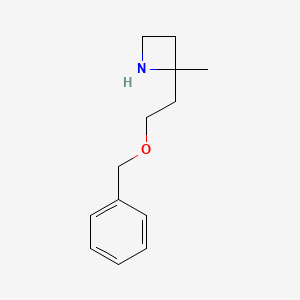![molecular formula C24H24N4OS B2920209 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226428-09-6](/img/no-structure.png)
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- Thieno[3,2-d]pyrimidin-4(3H)-ones and related derivatives have been synthesized through various chemical reactions, highlighting their structural diversity and potential for pharmaceutical applications. For instance, one-step syntheses utilizing a catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide offer a green approach to this pharmacophore class (Shi et al., 2018). This method demonstrates step economy, reduced catalyst loading, and easy purification, essential for sustainable chemistry and engineering.
Biological Activity and Potential Therapeutic Applications
Thienopyrimidines exhibit significant biological activities, including antimicrobial, anti-inflammatory, and antihypertensive effects. For example, derivatives have shown potential as antimicrobial and anti-inflammatory agents, with promising activity toward fungi, bacteria, and inflammation (Tolba et al., 2018). This suggests their utility in developing new therapeutic agents for treating various infections and inflammatory conditions.
Additionally, thienopyrimidine derivatives have been explored as antihypertensive agents. A study on thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]pyrimidine-2,4-diones with phenylpiperazinylalkyl substitution showed potent oral antihypertensive effects in spontaneously hypertensive rats, highlighting their potential in hypertension management (Russell et al., 1988).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one ring system followed by the introduction of the 4-(3-methylphenyl)piperazino and 3-methylphenyl groups.", "Starting Materials": [ "2-amino-4-methylthiophene", "ethyl acetoacetate", "3-methylbenzaldehyde", "4-(3-methylphenyl)piperazine", "acetic anhydride", "sodium acetate", "sulfuric acid", "sodium hydroxide", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium bicarbonate", "potassium carbonate", "methyl iodide", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-methylthiophene by reacting ethyl acetoacetate with sulfuric acid and sodium nitrite followed by treatment with sodium sulfite and sodium bicarbonate.", "Step 2: Synthesis of 2-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-amino-4-methylthiophene with 3-methylbenzaldehyde in the presence of acetic anhydride and sodium acetate.", "Step 3: Synthesis of 7-(3-methylphenyl)-2-(4-hydroxypiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one by reacting 2-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one with 4-(3-methylphenyl)piperazine in the presence of potassium carbonate and ethanol.", "Step 4: Synthesis of 7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one by reacting 7-(3-methylphenyl)-2-(4-hydroxypiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one with methyl iodide in the presence of sodium hydroxide and diethyl ether." ] } | |
CAS RN |
1226428-09-6 |
Product Name |
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazino]thieno[3,2-d]pyrimidin-4(3H)-one |
Molecular Formula |
C24H24N4OS |
Molecular Weight |
416.54 |
IUPAC Name |
7-(3-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-5-3-7-18(13-16)20-15-30-22-21(20)25-24(26-23(22)29)28-11-9-27(10-12-28)19-8-4-6-17(2)14-19/h3-8,13-15H,9-12H2,1-2H3,(H,25,26,29) |
InChI Key |
IICHGYXYLHGQBK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C2=CSC3=C2N=C(NC3=O)N4CCN(CC4)C5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-4-(Dimethylamino)-N-(2-methoxyethyl)-N-[(2-methylpyrazol-3-yl)methyl]but-2-enamide](/img/structure/B2920130.png)

![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)


![7-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2920141.png)
![N-[(2-Benzylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2920143.png)


![N-(1-cyanocycloheptyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B2920147.png)

![N-(2-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2920149.png)